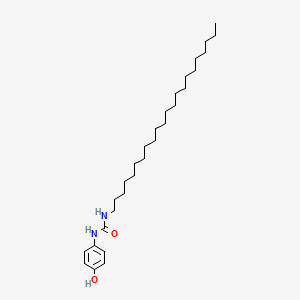

N-Docosyl-N'-(4-hydroxyphenyl)urea

CAS No.: 928653-47-8

Cat. No.: VC18981978

Molecular Formula: C29H52N2O2

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928653-47-8 |

|---|---|

| Molecular Formula | C29H52N2O2 |

| Molecular Weight | 460.7 g/mol |

| IUPAC Name | 1-docosyl-3-(4-hydroxyphenyl)urea |

| Standard InChI | InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33) |

| Standard InChI Key | MJRTYDLARNVJLI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |

Introduction

Structural and Molecular Characteristics

N-Docosyl-N'-(4-hydroxyphenyl)urea belongs to the class of asymmetrically substituted ureas. Its molecular formula is C₂₉H₅₂N₂O₂, with a molecular weight of 460.7 g/mol . Key structural features include:

-

Docosyl chain: A 22-carbon aliphatic chain attached to one urea nitrogen, imparting significant hydrophobicity.

-

4-Hydroxyphenyl group: A phenolic moiety bonded to the adjacent urea nitrogen, enabling hydrogen bonding and redox activity.

-

Urea core: The central carbonyl group facilitates intermolecular hydrogen bonding, critical for self-assembly and molecular recognition .

The IUPAC name is 1-docosyl-3-(4-hydroxyphenyl)urea, and its canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O .

Synthesis and Preparation

While no direct synthesis protocol for N-Docosyl-N'-(4-hydroxyphenyl)urea is published, analogous urea syntheses provide a framework:

General Urea Synthesis Strategies

-

Isocyanate-amine coupling: Reacting docosylamine with 4-hydroxyphenyl isocyanate under inert conditions .

-

Carbamate-amine route: Using phenyl N-(4-hydroxyphenyl)carbamate and docosylamine in polar aprotic solvents like DMSO .

-

Trimethylsilyl isocyanate method: As demonstrated for 1-(4-hydroxyphenyl)urea, 4-aminophenol reacts with trimethylsilyl isocyanate in tetrahydrofuran .

Optimized Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | DMSO, THF, or ethanol | |

| Temperature | 65–100°C | |

| Catalyst | Not typically required | |

| Yield | ~70–96% (based on analogous reactions) |

Physicochemical Properties

Key Properties

Spectroscopic Data

-

¹H NMR: Expected signals at δ 0.88 (docosyl CH₃), δ 1.25 (docosyl CH₂), δ 6.75–7.25 (aromatic protons), δ 8.50 (urea NH) .

-

FT-IR: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O phenolic) .

| Parameter | Recommendation | Source |

|---|---|---|

| Toxicity | No data; handle as a laboratory chemical | |

| PPE | Gloves, goggles, lab coat | |

| Disposal | Incinerate or comply with local regulations |

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable, high-yield protocols.

-

Biological Profiling: Evaluate ACAT inhibition, cytotoxicity, and antioxidant efficacy.

-

Material Characterization: Investigate self-assembly behavior and thermal stability.

-

Environmental Impact: Assess biodegradability and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume